molecular formula C9H15NO B1659015 1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine CAS No. 62936-76-9

1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine

Cat. No. B1659015
CAS RN: 62936-76-9
M. Wt: 153.22 g/mol
InChI Key: MYXXCWHPWZMVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrrolidine derivative that has a unique structure and properties, which make it an interesting subject for scientific investigation.

Mechanism of Action

The mechanism of action of 1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine is not fully understood. However, it is believed that this compound acts as a nucleophile, which can react with electrophiles to form new chemical bonds. This property makes it an important compound for organic synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine have not been extensively studied. However, it has been reported that this compound has low toxicity and is not mutagenic or carcinogenic. Therefore, it is considered to be a safe compound for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine in laboratory experiments is its unique structure, which makes it an interesting subject for investigation. Another advantage is its low toxicity and safety profile. However, one of the limitations of using this compound is its low yield during synthesis, which can make it difficult to obtain large quantities for experiments.

Future Directions

There are several future directions for research on 1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine. One direction is to investigate its potential applications in the field of drug discovery. This compound can be used as a starting material for the synthesis of new drugs with potential therapeutic applications. Another direction is to investigate its potential applications in the field of materials science. This compound can be used as a building block for the synthesis of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine is a unique compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and to explore new directions for investigation.

Scientific Research Applications

1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine has been investigated for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of organic synthesis. This compound can be used as a building block for the synthesis of other pyrrolidine derivatives, which have potential applications as drugs, agrochemicals, and materials.

properties

IUPAC Name

1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-6-10(5-1)9-3-7-11-8-4-9/h3H,1-2,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXXCWHPWZMVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456488
Record name Pyrrolidine, 1-(3,6-dihydro-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62936-76-9
Record name Pyrrolidine, 1-(3,6-dihydro-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.